2,3-Dibromo-5-methoxyaniline
Description
Significance of Aniline (B41778) Derivatives in Organic Synthesis and Advanced Materials
Aniline and its derivatives are foundational components in the vast field of organic chemistry, serving as versatile precursors for a multitude of industrial and pharmaceutical products. bloomtechz.comsci-hub.se These aromatic amines, characterized by an amino group attached to a benzene (B151609) ring, are instrumental in the synthesis of a wide array of complex molecules. bloomtechz.comwikipedia.org Their significance extends to the production of dyes, polymers, agrochemicals, and crucially, pharmaceutical compounds. bloomtechz.comontosight.airesearchgate.net The reactivity of the aniline core allows for various chemical modifications, such as electrophilic substitution, diazotization, and coupling reactions, making them indispensable building blocks for creating novel organic materials and therapeutic agents. wikipedia.orgopenaccessjournals.com
In the realm of advanced materials, aniline derivatives are pivotal. They are key in manufacturing polyurethanes, rubber processing chemicals, and pigments. sci-hub.sewikipedia.org Furthermore, their electron-donating properties make them suitable for use in the development of organic light-emitting diodes (OLEDs) and other electronic materials. researchgate.net The ability to introduce various functional groups onto the aniline ring allows chemists to fine-tune the electronic and physical properties of the resulting materials, leading to innovations in materials science. ontosight.ai
Overview of Brominated Methoxyanilines in Contemporary Chemical Research
Within the broad class of aniline derivatives, brominated methoxyanilines represent a particularly interesting subclass for chemical research. The presence of both a bromine atom and a methoxy (B1213986) group on the aniline ring creates a unique electronic environment that influences the molecule's reactivity and potential applications. The methoxy group, being an electron-donating group, and the bromine atom, an electron-withdrawing group, can direct further chemical modifications to specific positions on the aromatic ring.
These compounds serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals. evitachem.com For instance, they are utilized in coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations to construct more complex molecular architectures. The specific positioning of the bromo and methoxy groups can lead to different isomers, each with distinct chemical properties and potential uses in organic synthesis. Research into these compounds often focuses on developing efficient synthetic routes and exploring their utility as building blocks for novel functional molecules.
Specific Research Focus on 2,3-Dibromo-5-methoxyaniline (CAS 96558-71-3): Structural and Synthetic Relevance
This compound, identified by the CAS number 96558-71-3, is a specific isomer that has garnered attention for its unique structural features and synthetic utility. bldpharm.com The arrangement of the two bromine atoms and the methoxy group at the 2, 3, and 5 positions, respectively, on the aniline ring makes it a valuable precursor for the synthesis of highly substituted aromatic compounds. This particular substitution pattern is of interest for creating complex molecules that may possess specific biological or material properties.
The structural arrangement of this compound offers distinct reactivity patterns. The presence of two adjacent bromine atoms can facilitate specific types of cyclization or metal-catalyzed cross-coupling reactions that might not be as readily achievable with other isomers. Researchers are exploring its potential in the synthesis of novel heterocyclic compounds and as a fragment in the design of new pharmaceutical agents or functional materials. The study of this compound contributes to the broader understanding of how substitution patterns on the aniline ring dictate chemical behavior and opens avenues for the development of new synthetic methodologies.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 96558-71-3 bldpharm.com |
| Molecular Formula | C₇H₇Br₂NO |
| Molecular Weight | 280.95 g/mol achemblock.com |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=CC(=C(C(=C1)Br)Br)N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-5-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIXGLIAFZDKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Dibromo 5 Methoxyaniline and Analogous Structures
Direct Halogenation Approaches
Direct halogenation involves the introduction of bromine atoms directly onto an existing aromatic core. The primary challenge in the synthesis of compounds like 2,3-Dibromo-5-methoxyaniline lies in controlling the position of the incoming bromine atoms, as the inherent electronic properties of the starting materials dictate the substitution pattern.
Regioselective Bromination Strategies for Substituted Anisoles and Anilines
The synthesis of halogenated aromatic compounds is crucial for producing intermediates for various organic compounds, including pharmaceuticals and agrochemicals. However, classical electrophilic aromatic substitution often suffers from a lack of regioselectivity, yielding a mixture of ortho and para isomers due to the activating nature of substituents like amino and methoxy (B1213986) groups. wku.edu
To overcome this, various methods have been developed to achieve higher regioselectivity. For instance, an environmentally friendly method using ammonium (B1175870) bromide (NH4Br) as a bromine source and hydrogen peroxide (H2O2) as an oxidant in acetic acid has been reported for the bromination of anilines and anisoles. tandfonline.com This system is noted for being highly para-selective for aniline (B41778) and its ortho- and meta-substituted derivatives. In cases where the para-position is blocked, bromination occurs at the ortho-position. Anisoles tend to yield more selective para-brominated products compared to anilines under these conditions.
For different substitution patterns, other reagents are employed. Tribromide reagents, such as N,N-methyl-N,N-butylimidazolium tribromide, have been used for the highly regioselective bromination of 2-methoxyaniline to produce 3,5-dibromo-2-methoxyaniline (B134782) under mild conditions. The reactivity of aniline and phenol (B47542) substrates towards electrophilic halogenation can complicate regioselectivity, often leading to a mix of mono- and poly-halogenated products. ccspublishing.org.cnnsf.gov
Optimization of Brominating Agents and Reaction Conditions
The choice of brominating agent and reaction conditions is critical for optimizing the yield and selectivity of the desired product. Traditional methods often use hazardous reagents like molecular bromine, which can lead to corrosive waste and poor atom economy. Modern approaches focus on in-situ generation of the brominating electrophile using safer and more efficient systems.
A variety of brominating agents have been developed, including N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and N,N-dibromo-p-toluenesulfonamide (TsNBr2). researchgate.net The TsNBr2 reagent, for example, reacts extremely fast at room temperature to produce polybrominated phenols and anilines in excellent yields. researchgate.net Quaternary ammonium tribromides, such as 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide, are also effective for the bromination of both activated and deactivated anilines. ctj-isuct.ruresearchgate.net
Reaction conditions can be tuned to control the outcome. In a system using potassium bromide (KBr) and ZnAl-BrO3--LDHs as an oxidant source, the stoichiometry can be adjusted to favor either monobromination or dibromination. ccspublishing.org.cn For monobromination of anilines, a substrate/oxidant/bromine source molar ratio of 1:0.6:0.6 in an acetic acid/water solvent mixture was found to be optimal. ccspublishing.org.cn For dibromination, the optimal ratio was identified as 1:1.2:1.2. ccspublishing.org.cn The use of acetic acid as a solvent often improves yields and regioselectivity in these oxidative bromination reactions. tandfonline.comccspublishing.org.cn
| Brominating System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| NH4Br / H2O2 in Acetic Acid | Anilines, Anisoles | Environmentally friendly, highly para-selective, catalyst-free. | tandfonline.com |
| KBr / ZnAl-BrO3--LDHs | Anilines | Selectivity for mono- or di-bromination is controlled by stoichiometry. | ccspublishing.org.cn |
| N,N-dibromo-p-toluenesulfonamide (TsNBr2) | Anilines, Phenols, Anisole | Very fast reaction at ambient temperature, leads to polybrominated products. | researchgate.net |
| Quaternary Ammonium Tribromides | Anilines | Effective for both activated and deactivated anilines, often recycled. | ctj-isuct.ruresearchgate.net |
| N-Bromosuccinimide (NBS) | Anilines | Common reagent, though can result in mixtures without catalytic control. | researchgate.netnih.gov |
Multi-Step Synthesis from Precursors
When direct halogenation does not provide the desired isomer, multi-step synthetic sequences are required. These routes strategically build the molecule by introducing functional groups in a specific order to control their final positions.
Approaches from Aminoanisole Derivatives (e.g., m-Anisidine)
Starting from a commercially available precursor like m-Anisidine (3-methoxyaniline) is a common strategy. sigmaaldrich.com For example, the synthesis of the isomeric 2,4-dibromo-5-methoxyaniline (B1590041) can be achieved from m-Anisidine. chemicalbook.com This highlights a general approach where an appropriately substituted aminoanisole is subjected to a bromination reaction. The directing effects of the existing amino and methoxy groups will guide the incoming bromine atoms. For m-anisidine, the positions ortho and para to the activating groups are 2, 4, and 6. Achieving a 2,3-dibromo substitution pattern would likely require a more complex strategy than a simple one-step bromination, possibly involving protecting groups or other advanced techniques to override the natural directing effects.
Sequential Introduction of Halogen and Methoxy Functionalities
A fundamental strategy in aromatic synthesis involves the sequential introduction of functional groups to ensure correct placement. libretexts.org The order of reactions is critical because the substituent added in one step will direct the position of the next.
For a target like a dibromo-methoxyaniline, a general retrosynthetic analysis might start from benzene (B151609). A plausible forward synthesis could involve these steps:
Nitration : Benzene is first nitrated to nitrobenzene (B124822). The nitro group is a meta-director.
Bromination : Bromination of nitrobenzene would place a bromine atom at the meta position, yielding m-bromonitrobenzene. To introduce a second bromine, the conditions would need to be adjusted, and the directing effects of both the nitro and bromo groups would influence the position of the second halogen.
Introduction of Methoxy Group : A methoxy group could potentially be introduced via nucleophilic aromatic substitution, although this often requires harsh conditions or specific activation.
Reduction : The final step would be the reduction of the nitro group to an amine. This step must be performed last because the resulting amino group is a strong ortho, para-director and would have directed the incoming groups to the wrong positions if present earlier. libretexts.org
This step-by-step approach, while potentially longer, offers precise control over the final substitution pattern that is often unattainable through direct functionalization. libretexts.org
Catalytic Synthesis Routes to Dibromo-Methoxyanilines
Catalysis offers powerful tools for achieving high selectivity and efficiency in the synthesis of halogenated anilines. Catalysts can enable transformations under milder conditions and can direct substituents to positions not favored by classical electrophilic substitution reactions. nih.gov
For instance, palladium (Pd) catalysts have been developed for the unprecedented meta-C–H bromination of aniline derivatives. rsc.org This method uses a removable nitrile-based directing group to overcome the strong ortho/para directing effect of the aniline nitrogen, demonstrating how catalysis can achieve unconventional regioselectivity. rsc.org
Iron (Fe) catalysis has also been shown to be effective for highly ortho-selective halogenation of anilines. nih.gov Using an iron sulfonate catalyst, N-methylaniline can be chlorinated with high ortho-selectivity (o/p = 90/10). nih.gov This approach relies on acid-promoted proton transfer to control the electron density of the aromatic ring and direct the electrophilic substitution. nih.gov
In other catalytic systems designed for industrial applicability, ammonium molybdate (B1676688) is used as a catalyst with a metal bromide (like sodium or potassium bromide) and hydrogen peroxide as the oxidant. google.com This method is used to prepare 2,6-dibromo-4-trifluoromethoxyaniline from its aniline precursor, avoiding the use of corrosive reagents like bromine or hydrobromic acid and offering an environmentally friendlier process. google.com
Purification and Isolation Techniques for Halogenated Anilines
The purification of halogenated anilines is a critical step to ensure the final product is free of starting materials, reagents, and isomeric byproducts. Several standard and advanced laboratory techniques are employed for this purpose. The choice of method depends on the physical properties of the target compound (e.g., solid or liquid) and the nature of the impurities. vedantu.com
Crystallization and Recrystallization: Recrystallization is a primary technique for purifying solid organic compounds. mt.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. nanalysis.com As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mt.comnanalysis.com The choice of solvent is crucial; an ideal solvent dissolves the compound sparingly at room temperature but has high solubility at higher temperatures. nanalysis.com For aniline derivatives like acetanilide, water has been used as an effective recrystallization solvent. scribd.com After crystallization, the pure product is isolated by filtration. scribd.com
Chromatography: Column chromatography is an exceptionally versatile and widely used method for the purification of organic compounds. sci-hub.se For halogenated anilines, silica (B1680970) gel is a common stationary phase. prepchem.comsci-hub.sethieme-connect.com The crude product is loaded onto the column and eluted with a solvent system (mobile phase) of appropriate polarity. Separation occurs as different components of the mixture travel through the column at different rates.
For instance, the purification of 4-bromo-2-nitroaniline (B116644) has been achieved using a silica gel column with a mixture of n-hexane and ethyl acetate (B1210297) as the eluent. sci-hub.sethieme-connect.com Similarly, 4-bromo-2-methoxyaniline (B48862) was purified on a silica gel column using methylene (B1212753) chloride. prepchem.com The selection of the eluting solvent is optimized to achieve the best separation between the desired product and any impurities.
Extraction and Washing: Liquid-liquid extraction is a fundamental workup procedure following a synthesis. After the reaction is complete, the mixture is often partitioned between an organic solvent (like diethyl ether or ethyl acetate) and water. nih.gov The product, being more soluble in the organic layer, is thus separated from water-soluble reagents and byproducts. nih.gov
The organic layer is then typically washed sequentially with various aqueous solutions to remove specific types of impurities. prepchem.com
Acidic Wash: A wash with a dilute acid (e.g., 1M HCl) can remove any remaining basic impurities.
Basic Wash: A wash with a dilute base (e.g., 1M NaOH or saturated NaHCO₃ solution) is used to remove acidic impurities. prepchem.com
Reducing Agent Wash: A solution of a mild reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃), can be used to quench and remove excess halogenating agents like bromine. thieme-connect.com
Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) is often performed to reduce the amount of dissolved water in the organic layer before drying.
Distillation: For liquid anilines or those that are steam volatile and immiscible in water, steam distillation can be an effective purification method. vedantu.com In this process, steam is passed through the impure mixture. The target compound co-distills with the water at a temperature lower than its own boiling point, which is advantageous for thermally sensitive compounds. vedantu.com Aniline itself is commonly purified using this technique. vedantu.com
Table 2: Purification Techniques for Halogenated Anilines
| Technique | Description/Principle | Application/Examples | Reference |
|---|---|---|---|
| Recrystallization | Purification of solids based on differential solubility at varying temperatures. | Used for purifying solid aniline derivatives like acetanilide. scribd.com Pure crystals form upon cooling a saturated solution. mt.comnanalysis.com | mt.comnanalysis.comscribd.com |
| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica gel). | Purification of 4-bromo-2-methoxyaniline with methylene chloride eluent. prepchem.com Purification of 4-bromo-2-nitroaniline with n-hexane/ethyl acetate. sci-hub.sethieme-connect.com | prepchem.comsci-hub.sethieme-connect.com |
| Extraction & Washing | Separation based on partitioning between two immiscible liquid phases and subsequent washing to remove impurities. | Washing with NaOH, HCl, Na₂S₂O₃, and brine to remove acidic, basic, oxidizing, and water-soluble impurities. prepchem.comnih.gov | prepchem.comnih.gov |
| Steam Distillation | Purification of steam-volatile, water-immiscible compounds by co-distillation with steam at a lower boiling point. | A standard method for purifying aniline and applicable to similar derivatives. | vedantu.com |
Chemical Transformations and Reactivity Studies of 2,3 Dibromo 5 Methoxyaniline
Electrophilic Aromatic Substitution on the Brominated Aniline (B41778) Ring
The reactivity of the aniline ring in 2,3-Dibromo-5-methoxyaniline towards electrophilic aromatic substitution is influenced by the directing effects of the amine, methoxy (B1213986), and bromine substituents. The strongly activating and ortho-, para-directing amino and methoxy groups are opposed by the deactivating, ortho-, para-directing (but meta-directing with respect to activating groups) bromine atoms.
In related isomers such as 3,5-Dibromo-2-methoxyaniline (B134782), electrophilic substitution reactions like bromination have been studied. For instance, the bromination of 2-methoxyaniline using elemental bromine in acetic acid can lead to di-bromination, yielding products like 3,5-Dibromo-2-methoxyaniline with yields of 78–85%. The reaction conditions for such transformations are crucial in controlling the regioselectivity and extent of substitution.
For this compound, the positions available for electrophilic attack are C4 and C6. The directing effects of the substituents would need to be carefully considered to predict the major product of an electrophilic substitution reaction. Computational studies on isomers like 3,5-Dibromo-2-methoxyaniline have been used to predict electron density and thus the likely sites of electrophilic attack. Similar theoretical calculations could provide valuable insights into the reactivity of this compound.
Table 1: Inferred Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagents and Conditions | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2,3-dibromo-5-methoxyaniline and/or 6-Nitro-2,3-dibromo-5-methoxyaniline |
| Bromination | Br₂, FeBr₃ or NBS | 4,6-Dibromo-2,3-dibromo-5-methoxyaniline (further bromination might be challenging) |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and/or this compound-6-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely to be challenging due to deactivation by bromine atoms and potential for catalyst complexation with the amine group. |
Nucleophilic Aromatic Substitution with Halogen Displacement
The bromine atoms on the aniline ring of this compound are potential sites for nucleophilic aromatic substitution (SNA_r). However, for SNA_r to occur readily, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, usually positioned ortho or para to the leaving group. In this compound, the presence of the electron-donating amino and methoxy groups does not favor this type of reaction under standard conditions.
Studies on related compounds like 3,5-Dibromo-2-methoxyaniline suggest that the bromine atoms can be replaced by nucleophiles such as amines or thiols, although specific conditions are required. The success of such reactions often depends on the nature of the nucleophile and the reaction conditions, which may involve high temperatures or the use of a catalyst.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atoms in this compound make it a suitable substrate for such transformations.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide. nih.gov This reaction is widely used to form biaryl structures. For this compound, selective coupling at either the C2 or C3 bromine atom could potentially be achieved by carefully controlling the reaction conditions, including the choice of catalyst, ligand, and base.
Table 2: Inferred Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Expected Product(s) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Bromo-3-phenyl-5-methoxyaniline and/or 3-Bromo-2-phenyl-5-methoxyaniline |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 2-Bromo-3-(4-methylphenyl)-5-methoxyaniline and/or 3-Bromo-2-(4-methylphenyl)-5-methoxyaniline |
| Naphthalene-1-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2-Bromo-3-(naphthalen-1-yl)-5-methoxyaniline and/or 3-Bromo-2-(naphthalen-1-yl)-5-methoxyaniline |
Note: The information in this table is inferred based on general Suzuki-Miyaura coupling protocols and the reactivity of related dibromoaromatic compounds.
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnumberanalytics.com This reaction would allow for the introduction of a new amino group at the C2 or C3 position of this compound by displacing one of the bromine atoms.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the phosphine (B1218219) ligand. wikipedia.orglibretexts.org Different generations of catalysts have been developed to accommodate a wide range of substrates. wikipedia.org For a substrate like this compound, careful selection of the catalytic system would be crucial to achieve efficient and regioselective amination.
Other Coupling Protocols for Diverse Molecular Architectures
Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, other transition metal-catalyzed coupling protocols could be applied to this compound to construct a variety of molecular architectures. These include the Sonogashira coupling for the formation of carbon-carbon triple bonds, the Heck reaction for the formation of carbon-carbon double bonds, and the Stille coupling. The presence of two distinct bromine atoms offers the potential for sequential or regioselective couplings to build complex molecules.
Reactions Involving the Amine Functionality
The primary amine group in this compound is a versatile functional handle for a range of chemical transformations.
Acylation: The amine group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amine group or to introduce new functionalities.
Alkylation: N-alkylation of the amine can be achieved using alkyl halides. researchgate.net However, controlling the degree of alkylation to avoid the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts can be challenging. Reductive amination offers a more controlled method for preparing secondary and tertiary amines.
Diazotization: The primary aromatic amine can undergo diazotization upon treatment with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid) to form a diazonium salt. chemicalbook.comgoogle.com These diazonium salts are highly versatile intermediates that can be converted into a wide array of functional groups through Sandmeyer-type reactions, including hydroxyl, cyano, and additional halide groups. nih.gov For instance, the diazotization of 2-bromo-5-aminoanisole followed by reaction with cuprous bromide has been used to synthesize 2,5-dibromoanisole. chemicalbook.com A similar strategy could be envisioned for this compound to replace the amino group with other substituents.
Table 3: Common Reactions of the Amine Group in this compound
| Reaction | Reagents and Conditions | Product Type |
| Acylation | Acetyl chloride, pyridine | N-(2,3-Dibromo-5-methoxyphenyl)acetamide |
| Alkylation | Methyl iodide, K₂CO₃ | N-Methyl-2,3-dibromo-5-methoxyaniline and polyalkylated products |
| Diazotization followed by Sandmeyer Reaction | 1. NaNO₂, HCl, 0-5 °C 2. CuCl/CuBr/CuCN | 1-Chloro/Bromo/Cyano-2,3-dibromo-5-methoxybenzene |
Note: The reactions and products in this table are based on the general reactivity of aromatic amines.
Derivatization to Amides, Imines, and Schiff Bases
The primary amino group in this compound serves as a key site for derivatization, readily undergoing reactions to form amides, imines, and Schiff bases. These transformations are fundamental in synthetic organic chemistry for protecting the amino group or for building more complex molecular architectures.
Amide Formation: The nucleophilic amino group of anilines reacts with acylating agents, such as acyl chlorides or carboxylic acid anhydrides, to yield amides. In the case of this compound, this reaction proceeds to form the corresponding N-acylated product. The reaction rate is influenced by the electronic nature of the aniline ring; while the methoxy group activates the ring, the two bromine atoms have a deactivating effect. The conversion of the amino group to an amide is a common strategy to reduce the high reactivity of the aniline ring in electrophilic substitution reactions, preventing polysubstitution. chemistrysteps.comlibretexts.org For instance, acetylation can be achieved using acetic anhydride. libretexts.org A general method for producing amides involves reacting amines with a carboxylic acid in the presence of reusable clay catalysts. google.com
Imine and Schiff Base Formation: Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comsci-hub.se The reaction of this compound with various carbonyl compounds yields the corresponding imines. This condensation is a reversible reaction that involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule to form the C=N bond. masterorganicchemistry.com The synthesis of Schiff bases from halogenated salicylaldehydes and various amines is a well-documented process. sci-hub.seaaru.edu.jo
Table 1: Representative Derivatization Reactions of this compound
| Reactant | Reagent | Product Class | General Product Structure |
| This compound | Acyl Chloride (R-COCl) | Amide | 2,3-Dibromo-N-acyl-5-methoxyaniline |
| This compound | Aldehyde (R'-CHO) | Imine (Schiff Base) | N-(Arylmethylene)-2,3-dibromo-5-methoxyaniline |
| This compound | Ketone (R'-CO-R'') | Imine (Schiff Base) | N-(Alkylidene)-2,3-dibromo-5-methoxyaniline |
Diazotization and Subsequent Transformations
Diazotization of primary aromatic amines is a cornerstone reaction in organic synthesis, transforming the amino group into a highly versatile diazonium salt, which is an excellent leaving group (N2). byjus.commasterorganicchemistry.com
The reaction involves treating this compound with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.commasterorganicchemistry.com The resulting arenediazonium salt of this compound can then undergo a variety of substitution reactions, allowing for the introduction of a wide range of functional groups onto the aromatic ring.
Subsequent Transformations of the Diazonium Salt:
Sandmeyer Reaction: This reaction uses copper(I) salts to replace the diazonio group with a halide (Cl, Br) or a cyano group (CN). wikipedia.orglibretexts.org For example, using copper(I) bromide would yield 1,2,3-tribromo-5-methoxybenzene.
Schiemann Reaction: This transformation is used to introduce fluorine by thermal decomposition of the isolated diazonium tetrafluoroborate (B81430) salt.
Iodination: The diazonio group can be replaced by iodine by treatment with an aqueous solution of potassium iodide (KI), without the need for a copper catalyst. libretexts.org
Hydroxylation: Heating the aqueous solution of the diazonium salt leads to its replacement by a hydroxyl group, yielding 2,3-dibromo-5-methoxyphenol.
Deamination (Reduction): The diazonio group can be replaced by a hydrogen atom upon treatment with hypophosphorous acid (H3PO2), effectively removing the original amino group. libretexts.orglibretexts.org This is a useful strategy in multi-step synthesis to remove an amino group after it has served its purpose as a directing group. libretexts.orglibretexts.org
Table 2: Key Transformations via Diazotization of this compound
| Reaction Name | Reagent(s) | Product |
| Sandmeyer (Chlorination) | CuCl / HCl | 1-Chloro-2,3-dibromo-5-methoxybenzene |
| Sandmeyer (Bromination) | CuBr / HBr | 1,2,3-Tribromo-5-methoxybenzene |
| Sandmeyer (Cyanation) | CuCN / KCN | 2,3-Dibromo-5-methoxybenzonitrile |
| Iodination | KI | 2,3-Dibromo-1-iodo-5-methoxybenzene |
| Hydroxylation | H2O, Heat | 2,3-Dibromo-5-methoxyphenol |
| Deamination | H3PO2 | 1,3-Dibromo-5-methoxybenzene |
Debromination and Reduction Reactions of Brominated Anilines
The removal of bromine atoms from brominated anilines, known as debromination or hydrodebromination, is a significant transformation. This reductive process can be accomplished using various methods, often involving catalytic hydrogenation or specific chemical reducing agents.
Selective debromination can be challenging but is achievable under controlled conditions. For instance, research has shown that 2,6-dibromo-4-methoxyaniline (B1268162) can be selectively monodebrominated to 2-bromo-4-methoxyaniline (B1279053) in high yield by treatment with n-butyllithium, demonstrating that organometallic reagents can facilitate halogen-metal exchange followed by quenching to remove a bromine atom. tandfonline.com Catalytic reduction is another common method for dehalogenation. biosynth.com The strategic removal of bromine atoms is crucial in syntheses where the bromine serves as a temporary protecting or directing group, or when a less halogenated final product is desired. Direct bromination of aniline often leads to a mixture of products, and subsequent isomerization and debromination steps can be used to obtain a specific isomer. mathnet.ru
Copper(I)-Induced Halogen-Hydrogen Exchange Reactions (Specific to 2,3-Dibromoaniline (B1631936) Scaffolds)
Specific studies have focused on the copper(I)-induced exchange of halogen atoms for hydrogen atoms in dihaloaniline structures. Research on 2,3-dibromoaniline and its derivatives, such as 2,3-dibromo-5-methylaniline, has shown that a selective halogen-hydrogen exchange can be achieved at the 2-position. lookchem.com This reaction is typically carried out in media like acetic acid or ethanol (B145695) with a specific hydrochloric acid concentration, using CuX3^2- complexes as the reducing species. lookchem.com
This regioselectivity is significant, as it allows for the targeted removal of the more sterically hindered bromine atom at the C-2 position, adjacent to the amino group. For the this compound scaffold, this reaction would be expected to yield 3-bromo-5-methoxyaniline (B176949). This method provides a more refined approach to debromination compared to general reduction techniques that might lack selectivity. The development of mild and general copper(I)-catalyzed methods for halogen exchange has broadened the synthetic utility of these reactions, allowing for tolerance of various functional groups. organic-chemistry.orgnih.gov
Table 3: Copper(I)-Induced Halogen-Hydrogen Exchange on a 2,3-Dibromoaniline Scaffold
| Substrate | Catalyst System | Media | Outcome |
| 2,3-Dibromoaniline | Cu(I) complexes (e.g., (NH4+)2CuBr3^2-) | Acetic acid, Ethanol, or Chlorobenzene | Selective H/Br exchange at the 2-position |
| 2,3-Dibromo-5-methylaniline | Cu(I) complexes | Acetic acid, Ethanol, or Chlorobenzene | Selective H/Br exchange at the 2-position |
| This compound (inferred) | Cu(I) complexes | Acetic acid, Ethanol, or Chlorobenzene | Expected formation of 3-bromo-5-methoxyaniline |
Advanced Applications of 2,3 Dibromo 5 Methoxyaniline in Complex Organic Synthesis
Role in Biochemical Research Reagents and Custom Labeling (e.g., Antibodies)
While direct applications of 2,3-Dibromo-5-methoxyaniline as a standalone reagent for labeling biomolecules like antibodies are not extensively documented in publicly available research, its chemical structure provides a versatile platform for the synthesis of more complex molecules that are integral to biochemical research. The strategic placement of two bromine atoms and an amino group on the methoxy-substituted benzene (B151609) ring allows for a variety of chemical modifications, making it a valuable precursor for creating custom biochemical probes, inhibitors, and labeling agents.
The primary utility of this compound in this context lies in its role as a synthetic intermediate. Its functional groups—the amine and the bromine atoms—are reactive handles that can be selectively targeted in multi-step synthetic pathways to build sophisticated molecular tools for biochemical investigations.
Precursor for Enzyme Inhibitors and Receptor Ligands
The dibromo-methoxyaniline scaffold is a key structural motif in the development of various biologically active heterocyclic compounds. Through chemical reactions such as cyclizations and cross-coupling reactions, this compound can be transformed into molecules designed to interact with specific biological targets. For instance, analogous compounds like 3-bromo-5-methoxyaniline (B176949) have been utilized in the synthesis of protein kinase SYK inhibitors, which are crucial for studying cellular signaling pathways. google.com The general synthetic approach involves leveraging the aniline (B41778) and bromo-substituents to construct fused ring systems characteristic of many kinase inhibitors.
The synthesis of such inhibitors often involves the following conceptual steps:
Modification of the Aniline Group: The amino group can be acylated or used as a nucleophile in substitution reactions to introduce new functionalities.
Cross-Coupling Reactions: The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or other organic moieties. This is a common strategy for building the core structures of many enzyme inhibitors. uni-rostock.de
Cyclization: Intramolecular reactions between strategically placed functional groups can lead to the formation of heterocyclic systems such as quinolines, indoles, or benzimidazoles, which are common scaffolds in pharmacologically active compounds. google.comnih.gov
Table 1: Potential Synthetic Transformations of this compound for Biochemical Reagent Synthesis
| Reaction Type | Reagents and Conditions | Potential Product Class | Application in Biochemical Research |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compounds | Precursors for fluorescent probes, enzyme inhibitors |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Di- or tri-substituted anilines | Synthesis of receptor ligands and enzyme inhibitors |
| Cyclization (e.g., Skraup reaction) | Glycerol, sulfuric acid, oxidizing agent | Substituted quinolines | Core structures for DNA intercalators, enzyme inhibitors |
| Acylation | Acyl chloride, base | Amide derivatives | Intermediates for further functionalization |
Synthesis of Fluorescent Probes and Biotinylation Reagents
The development of fluorescent probes and biotinylation reagents is essential for tracking and isolating biomolecules in complex biological systems. While direct use of this compound for this purpose is not documented, its derivatives can be envisioned as scaffolds for such reagents.
A hypothetical pathway to a fluorescent probe could involve:
Utilizing one of the bromine atoms to introduce a linker arm via a cross-coupling reaction.
Attaching a fluorophore to the other end of the linker.
Modifying the aniline group to a reactive moiety (e.g., an isothiocyanate or an N-hydroxysuccinimide ester) that can covalently bind to a biomolecule like an antibody.
Similarly, a biotinylation reagent could be synthesized by attaching a biotin (B1667282) molecule through a linker to the this compound core. The remaining functional groups could then be used for conjugation to a target protein. The design of such custom reagents allows researchers to create tools with specific properties, such as altered solubility, spacer arm length, or cleavage sites, which are not available in off-the-shelf labeling kits.
Table 2: Hypothetical Design of Custom Labeling Reagents from this compound
| Reagent Type | Conceptual Design Feature | Potential Advantage in Biochemical Research |
| Fluorescent Probe | Incorporation of a solvatochromic dye | Environment-sensitive fluorescence for studying protein conformational changes |
| Biotinylation Reagent | Inclusion of a cleavable linker | Allows for the release of the biotinylated protein from streptavidin beads after affinity purification |
| Photo-affinity Label | Conversion of the aniline to a diazirine or azide | Covalent labeling of binding partners upon photoactivation to identify protein-protein interactions |
Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 2,3-Dibromo-5-methoxyaniline is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine, methoxy, and amino substituents on the benzene (B151609) ring.
Aromatic Protons: The two aromatic protons on the ring are expected to appear as two distinct signals in the aromatic region (typically δ 6.0-8.0 ppm). Due to their different positions relative to the substituents, they will likely present as doublets, with their coupling constant reflecting their ortho or meta relationship.
Methoxy Protons (-OCH₃): The three protons of the methoxy group are predicted to appear as a sharp singlet, typically in the range of δ 3.7-4.0 ppm. For instance, the methoxy protons in 2-Methoxy aniline (B41778) appear at δ 3.73 ppm. rsc.org
Amine Protons (-NH₂): The two protons of the primary amine group are expected to produce a broad singlet. Its chemical shift can vary over a wide range (typically δ 3.0-5.0 ppm) and is dependent on factors such as solvent and concentration. In related compounds like 3-Bromo aniline, the amine protons appear as a broad singlet at δ 3.67 ppm. rsc.org
A predicted ¹H NMR data table for this compound is as follows:
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.5 - 7.5 | Doublet | 1H |
| Aromatic-H | 6.5 - 7.5 | Doublet | 1H |
| -OCH₃ | 3.7 - 4.0 | Singlet | 3H |
| -NH₂ | 3.0 - 5.0 | Broad Singlet | 2H |
Note: The exact chemical shifts and coupling constants would require experimental measurement.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected for the six aromatic carbons, in addition to the signal for the methoxy carbon.
Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly affected by the substituents.
The carbon atom bonded to the methoxy group (C-5) is expected to be significantly shielded, appearing at a higher field.
The carbons bonded to the bromine atoms (C-2 and C-3) will be deshielded.
The carbon attached to the amino group (C-1) will also have a characteristic chemical shift.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is anticipated to resonate in the region of δ 55-60 ppm.
A predicted ¹³C NMR data table is presented below, with assignments based on the analysis of similar structures.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | 140 - 150 |
| C-2 (-Br) | 110 - 120 |
| C-3 (-Br) | 115 - 125 |
| C-4 | 100 - 110 |
| C-5 (-OCH₃) | 155 - 165 |
| C-6 | 95 - 105 |
| -OCH₃ | 55 - 60 |
Note: These are predicted values and require experimental verification.
To unambiguously assign the proton and carbon signals, advanced two-dimensional (2D) NMR experiments are employed. libretexts.org
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons, helping to confirm their relative positions on the benzene ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated aromatic carbon by linking it to its attached proton. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial in confirming the assignments of the quaternary carbons (C-1, C-2, C-3, and C-5) by observing their correlations with the aromatic and methoxy protons. libretexts.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule.
The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C=C, C-O, and C-Br bonds.
A table of predicted FT-IR absorption bands and their corresponding vibrational modes is provided below:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500-3300 | N-H (amine) | Symmetric and asymmetric stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2950-2850 | C-H (methoxy) | Stretching |
| 1620-1580 | C=C (aromatic) | Ring stretching |
| 1550-1450 | N-H (amine) | Bending |
| 1250-1200 | C-O (aryl ether) | Asymmetric stretching |
| 1050-1000 | C-O (aryl ether) | Symmetric stretching |
| 700-500 | C-Br | Stretching |
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations and the C-Br bonds.
Key predicted Raman bands include:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100-3000 | C-H (aromatic) | Stretching |
| 1600-1550 | C=C (aromatic) | Ring stretching |
| 1000 | Aromatic Ring | Ring breathing mode |
| 700-500 | C-Br | Stretching |
The combination of these spectroscopic techniques allows for a detailed and accurate structural elucidation and purity assessment of this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. ubbcluj.ro When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. msu.edu The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, providing valuable information for structural elucidation. ubbcluj.ro
For aromatic compounds like this compound, the primary electronic transitions observed are typically π→π* transitions associated with the conjugated π-system of the benzene ring. The presence of substituents on the ring, known as auxochromes, can significantly influence the absorption maxima (λmax) and intensity. units.it The this compound molecule contains the benzene chromophore and several auxochromes: an amino (-NH2) group, a methoxy (-OCH3) group, and two bromine (-Br) atoms.
In solution at room temperature, the distinct vibrational and rotational fine structures are often lost due to intermolecular interactions and collisions, resulting in broad absorption bands. ubbcluj.ro The spectrum of this compound is expected to show characteristic absorptions in the near-UV region, reflecting its substituted aromatic nature.
| Type of Transition | Orbitals Involved | Expected Region | Structural Feature |
|---|---|---|---|
| π → π | Bonding π orbital to an anti-bonding π orbital | Near UV (~200-400 nm) | Aromatic benzene ring |
| n → π | Non-bonding orbital to an anti-bonding π orbital | Near UV / Visible | -NH₂ and -OCH₃ groups attached to the ring |
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions with very high accuracy. libretexts.org In a mass spectrometer, molecules are first ionized, often by bombarding them with a high-energy electron beam (electron ionization), which knocks off an electron to form a positive ion known as the molecular ion (M⁺•). libretexts.orgsavemyexams.com This molecular ion's m/z value, when measured precisely, can be used to deduce a unique molecular formula. uni-saarland.de
For this compound (C₇H₇Br₂NO), HRMS provides unambiguous confirmation of its elemental composition. bldpharm.com A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. msu.edu Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50:50). savemyexams.commsu.edu Consequently, a compound with two bromine atoms, like this compound, will exhibit a characteristic triplet of peaks for its molecular ion:
An [M]⁺• peak, corresponding to the ion containing two ⁷⁹Br isotopes.
An [M+2]⁺• peak, for the ion with one ⁷⁹Br and one ⁸¹Br isotope.
An [M+4]⁺• peak, for the ion containing two ⁸¹Br isotopes.
The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1, providing a clear signature for the presence of two bromine atoms in the molecule. savemyexams.com Using the exact masses of the most abundant isotopes, the theoretical m/z of the molecular ion can be calculated and compared to the experimental value to confirm the formula. libretexts.org
| Isotopic Composition of Molecular Ion | Calculated Mass (Da) | Expected Relative Intensity (%) |
|---|---|---|
| C₇H₇(⁷⁹Br)₂NO | 278.8979 | ~25 (Baseline: 1) |
| C₇H₇(⁷⁹Br)(⁸¹Br)NO | 280.8959 | ~50 (Baseline: 2) |
| C₇H₇(⁸¹Br)₂NO | 282.8938 | ~25 (Baseline: 1) |
X-ray Diffraction Studies for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. unizar-csic.es This technique provides detailed information about molecular geometry, including bond lengths, bond angles, and torsional angles, as well as how molecules pack together in the crystal lattice. unizar-csic.esresearchgate.net
For this compound, an X-ray diffraction study would unambiguously confirm its substitution pattern and reveal the conformation of the molecule in the solid state. The analysis of a suitable single crystal would yield fundamental crystallographic data such as the unit cell dimensions (a, b, c), cell angles (α, β, γ), cell volume, and the space group that describes the crystal's symmetry. unizar-csic.esresearchgate.net
From the refined crystal structure, precise measurements of the geometry of the substituted aniline ring could be obtained. This includes the lengths of the carbon-bromine, carbon-nitrogen, and carbon-oxygen bonds, which can be compared to typical values for similar compounds. Furthermore, the study would elucidate any distortions from ideal planar geometry in the benzene ring caused by the bulky bromine substituents. A crucial aspect of the analysis would be the characterization of intermolecular interactions, such as hydrogen bonds formed by the amine group's hydrogen atoms (N-H···N or N-H···O), which dictate the supramolecular architecture of the crystal. researchgate.netresearchgate.net
| Structural Parameter | Information Provided | Example for this compound |
|---|---|---|
| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | To be determined experimentally. |
| Space Group | The crystal's symmetry elements. | To be determined experimentally. |
| Bond Lengths | The distances between bonded atoms (e.g., C-Br, C-N, C-O). | Typical C-Br bond lengths are 1.89–1.93 Å. |
| Bond Angles | The angles between adjacent bonds (e.g., C-C-Br, C-C-N). | Provides insight into steric strain and ring deformation. |
| Intermolecular Interactions | Identifies non-covalent bonds like hydrogen bonds or halogen bonds. | Potential for N-H···O or N-H···N hydrogen bonds. researchgate.netresearchgate.net |
Conclusion and Future Research Directions
Summary of Current Research Status of 2,3-Dibromo-5-methoxyaniline
This compound is primarily recognized as a valuable intermediate in organic synthesis. Its utility stems from the specific arrangement of its functional groups: an aniline (B41778) moiety, a methoxy (B1213986) group, and two bromine atoms. This arrangement allows for a variety of chemical modifications. The presence of bromine atoms, for instance, makes the compound a suitable precursor for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Research has demonstrated that polyhalogenated anilines can serve as efficient aryl group donors in certain reactions, providing a pathway to complex molecules that might be difficult to synthesize through traditional methods. acs.org The reactivity of the aniline and methoxy groups further expands its synthetic potential, allowing for a wide range of derivatizations. While specific studies on this compound are not extensively detailed in public literature, its structural analogs, such as 3,5-Dibromo-2-methoxyaniline (B134782) and 2,4-Dibromo-5-methoxyaniline (B1590041), are noted for their roles as precursors in the synthesis of pharmaceuticals and agrochemicals. biosynth.com
Emerging Synthetic Strategies and Reaction Pathways for Polyhalogenated Anilines
The synthesis of polyhalogenated anilines is evolving with the development of more efficient and selective methods. Traditional approaches often rely on electrophilic aromatic substitution, but these can sometimes lead to mixtures of isomers and require harsh conditions. Modern synthetic chemistry is focused on overcoming these challenges.
Emerging strategies include:
Site-Selective Cross-Coupling Reactions: Significant progress has been made in the site-selective functionalization of polyhalogenated arenes. nih.gov These methods allow for the specific reaction of one halogen atom over another, providing precise control over the final product. nih.gov Techniques involving palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are instrumental in this area. nih.govbeilstein-journals.org
One-Pot Syntheses: To improve efficiency and reduce waste, one-pot reactions are being developed. For example, a method for synthesizing a substituted dibromoaniline derivative involves the reaction of 2,4-dibromoaniline (B146533) with paraformaldehyde and hydrochloric acid in a single step, avoiding the need to isolate intermediates. smolecule.com
Copper-Catalyzed Halogenation: Copper-based catalysts have shown promise in the selective bromination of anilines under milder conditions. mdpi.com These methods often proceed through a single-electron transfer (SET) mechanism and exhibit excellent functional group tolerance. mdpi.com
Continuous-Flow Processes: The use of continuous-flow reactors for diazotization followed by Meerwein arylation has proven effective for a wide range of anilines, including polyhalogenated ones. acs.org This technology allows for rapid and efficient synthesis with good to high yields. acs.org
These advanced synthetic methods are crucial for accessing a wider variety of polyhalogenated anilines, including this compound, with greater efficiency and control.
Potential for Novel Molecular Design and Functional Materials from Dibromo-Methoxyaniline Scaffolds
The unique structure of dibromo-methoxyaniline derivatives makes them attractive scaffolds for the design of novel molecules and functional materials. A scaffold, in this context, is a core chemical structure that can be systematically modified to create a library of related compounds with diverse properties. mdpi.comrsc.org
The potential applications include:
Medicinal Chemistry: Polyhalogenated aromatic compounds are integral to the development of many pharmaceuticals and agrochemicals. smolecule.com The halogen atoms can influence a molecule's lipophilicity, binding affinity, and metabolic stability. The dibromo-methoxyaniline scaffold could serve as a starting point for the discovery of new therapeutic agents. biosolveit.de For instance, related polyhalogenated anilines are used in the synthesis of drugs like Riluzole. synzeal.com
Functional Materials: The electronic properties of polyhalogenated anilines make them suitable for use in advanced materials. The historical development of these compounds is linked to early research on conductive polymers like aniline black. By incorporating dibromo-methoxyaniline scaffolds into polymers, it may be possible to create materials with tailored electronic, optical, or thermal properties. For example, poly(2,5-dimethoxyaniline) has been investigated for its conductive properties. researchgate.net
Molecular Probes: The ability to selectively functionalize the scaffold allows for the attachment of various groups, such as fluorescent tags or biotin (B1667282), creating molecular probes for studying biological systems. mdpi.com
The versatility of the dibromo-methoxyaniline scaffold provides a rich platform for innovation in both life sciences and materials science. nih.gov
Advanced Computational Methodologies in Understanding Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the properties of molecules like this compound. tandfonline.com DFT allows researchers to predict a wide range of molecular characteristics and to rationalize experimental observations. asianpubs.org
Key applications of computational methodologies include:
Predicting Reactivity: DFT calculations can determine the distribution of electron density in a molecule, which is visualized through Molecular Electrostatic Potential (MEP) maps. kbhgroup.innih.gov These maps reveal the sites most susceptible to electrophilic or nucleophilic attack, guiding synthetic strategies. kbhgroup.in
Understanding Reaction Mechanisms: Computational modeling can elucidate the step-by-step mechanisms of complex reactions, such as those involving polyhalogenated compounds. researchgate.netresearchgate.net By calculating the energies of intermediates and transition states, chemists can understand why certain products are formed and optimize reaction conditions. researchgate.net
Analyzing Molecular Orbitals: The analysis of Frontier Molecular Orbitals (HOMO and LUMO) provides insights into a molecule's electronic properties and chemical reactivity. asianpubs.orgnih.gov The energy gap between the HOMO and LUMO can be correlated with the molecule's stability and potential for charge transfer within the structure. kbhgroup.in
Simulating Spectroscopic Data: DFT can be used to simulate spectroscopic data, such as IR and Raman spectra, which aids in the characterization of newly synthesized compounds. scirp.orgresearchgate.net
Recent studies have used DFT to investigate the cocrystal formation of perhalogenated anilines, assessing the strength of hydrogen and halogen bonds that dictate their supramolecular structures. acs.org Such computational insights are crucial for the rational design of new materials and for a deeper understanding of the fundamental chemical principles governing the behavior of polyhalogenated anilines.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,3-Dibromo-5-methoxyaniline, and how do reaction conditions influence yield and purity?
- Methodological Answer: Common routes include bromination of 5-methoxyaniline derivatives using reagents like NBS (N-bromosuccinimide) or Br₂ in acidic media. Reaction optimization involves controlling temperature (e.g., 0–25°C) and solvent polarity (e.g., DCM vs. acetic acid). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical to isolate isomers. Monitor intermediates using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?
- Methodological Answer:
- ¹H NMR : Methoxy group resonance at ~3.8 ppm; aromatic protons absent due to bromination.
- ¹³C NMR : Methoxy carbon at ~56 ppm; brominated carbons deshielded to 110–125 ppm.
- IR : N-H stretch (~3400 cm⁻¹), C-Br stretches (500–600 cm⁻¹).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 265.9 (C₇H₇Br₂NO). Cross-validate with isotopic patterns for bromine .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer: Degradation studies show sensitivity to light (UV) and moisture. Store in amber vials at –20°C under inert gas (N₂/Ar). Assess stability via accelerated aging tests (40°C/75% RH for 4 weeks) and monitor decomposition products (e.g., dehalogenation) using GC-MS .
Advanced Research Questions
Q. How can conflicting crystallographic and computational data on halogen bonding in this compound derivatives be resolved?
- Methodological Answer: X-ray diffraction (CCDC data ) often reveals Br⋯Br contacts (~3.5 Å), while DFT calculations (B3LYP/6-311+G(d,p)) may predict weaker interactions. Reconcile discrepancies by:
- (a) Comparing experimental vs. simulated Hirshfeld surfaces.
- (b) Using QTAIM (Quantum Theory of Atoms in Molecules) to analyze bond critical points.
- (c) Adjusting solvent effects in computational models .
Q. What strategies mitigate side reactions during multi-step synthesis of this compound-based glycoconjugates?
- Methodological Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine to prevent unwanted nucleophilic substitution.
- Catalysis : Triphenylphosphine hydrobromide (from ) enhances regioselectivity in glycosylation.
- Workflow : Sequential HPLC purification after each step to remove unreacted intermediates. Validate via 2D NMR (COSY, HSQC) .
Q. How should researchers address contradictions in reported solubility data for this compound across solvents?
- Methodological Answer:
- Systematic Testing : Use shake-flask method (25°C) with HPLC quantification.
- Solvent Parameters : Correlate solubility with Hansen solubility parameters (δD, δP, δH).
- Data Harmonization : Apply QSAR models to predict solubility in untested solvents (e.g., DMSO, THF) .
Data Analysis and Experimental Design
Q. Designing a study to assess the electronic effects of bromine substituents on this compound’s reactivity: What variables require control?
- Key Variables:
| Variable | Control Method |
|---|---|
| Solvent polarity | Use dielectric constant (ε) matched solvents (e.g., DMF vs. toluene). |
| Temperature | Isothermal conditions (±1°C) via oil bath. |
| Electronic effects | Compare Hammett σ values for Br vs. other substituents. |
- Validate via kinetic studies (e.g., pseudo-first-order rate constants) and DFT-computed Fukui indices .
Q. How can mixed-methods research (quantitative + qualitative) enhance understanding of this compound’s environmental impact?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
